

An In-depth Technical Guide to the Chemical and Physical Properties of Oxathiolanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxathiol

Cat. No.: B026401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **oxathiolanes**, five-membered heterocyclic compounds containing one oxygen and one sulfur atom. The unique structural features of **oxathiolanes** and their derivatives have garnered significant interest in medicinal chemistry and materials science, most notably in the development of antiviral nucleoside analogues. This document details their physicochemical characteristics, spectroscopic signatures, and key synthetic methodologies.

Core Chemical and Physical Properties

Oxathiolanes exist as two primary isomers, **1,2-oxathiolane** and **1,3-oxathiolane**, depending on the relative positions of the heteroatoms. Their physical and chemical properties are influenced by the substitution pattern on the heterocyclic ring.

Physical Properties of Parent Oxathiolanes

The fundamental physical properties of the unsubstituted 1,2- and 1,3-oxathiolane rings are summarized below.

Property	1,2-Oxathiolane	1,3-Oxathiolane
Molecular Formula	C ₃ H ₆ OS[1][2]	C ₃ H ₆ OS[3][4][5]
Molecular Weight	90.14 g/mol [1][2]	90.14 g/mol [4][5]
Appearance	-	Colorless liquid[4]
Boiling Point	-	127-129 °C[4]
Density	-	1.1779 g/cm ³ [4]
CAS Number	5684-29-7[1][2]	2094-97-5[3][5]

Physical Properties of Selected Oxathiolane Derivatives

The properties of **oxathiolanes** can be significantly altered by the introduction of various substituents. The following table presents data for some common derivatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)
1,2-Oxathiolane 2-oxide	C ₃ H ₆ O ₂ S[6]	106.15[6]	197.2 at 760 mmHg[7]	1.39[7]
1,2-Oxathiolane 2,2-dioxide	C ₃ H ₆ O ₃ S[8][9]	122.14[8][9]	-	-
1,3-Oxathiolane-2-thione	C ₃ H ₄ OS ₂ [10]	120.20[10]	-	-
2-Methyl-1,3-oxathiolane	C ₄ H ₈ OS	104.17	-	-
2,2-Dimethyl-1,3-oxathiolane	C ₅ H ₁₀ OS	118.19	-	-

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of **oxathiolane** derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for determining the substitution pattern and stereochemistry of the **oxathiolane** ring. The chemical shifts of the methylene protons adjacent to the oxygen and sulfur atoms provide key structural information. For instance, in 1,3-**oxathiolane**, the conformation of the ring can be studied by analyzing the coupling constants of the C4 and C5 hydrogens[11].
- Infrared (IR) Spectroscopy: The IR spectra of **oxathiolanes** are characterized by C-O and C-S stretching vibrations. Far-infrared spectroscopy has been used to study the out-of-plane ring vibrations and pseudorotation of 1,3-**oxathiolane**[12][13].
- Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns of **oxathiolanes**, aiding in their identification[5].

Experimental Protocols

Several synthetic routes have been developed for the preparation of **oxathiolanes** and their derivatives.

Synthesis of 1,3-Oxathiolane from Mercaptoethanol and Formaldehyde

A common method for the preparation of the 1,3-**oxathiolane** ring involves the condensation of 2-mercaptoproethanol with an aldehyde or ketone, a reaction typical for the synthesis of thioacetals[4].

Procedure:

- To a solution of 2-mercaptoproethanol in a suitable solvent (e.g., toluene), add an equimolar amount of formaldehyde (or another aldehyde/ketone).
- Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
- Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield 1,3-**oxathiolane**.

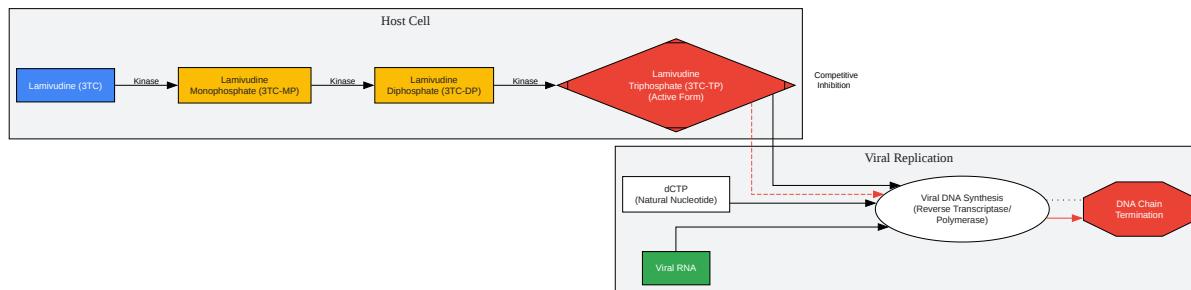
Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes and Carbon Disulfide

A versatile method for synthesizing 1,3-**oxathiolane**-2-thiones involves the reaction of oxiranes with carbon disulfide in the presence of a base[14].

Procedure:

- To a solution of an oxirane in a suitable solvent (e.g., methanol), add carbon disulfide.
- Add a catalytic amount of a base, such as sodium hydride (10 mol%)[14].
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting 1,3-**oxathiolane**-2-thione by column chromatography. This method offers high yields for a variety of substituted oxiranes[14].

Biological Significance and Signaling Pathways

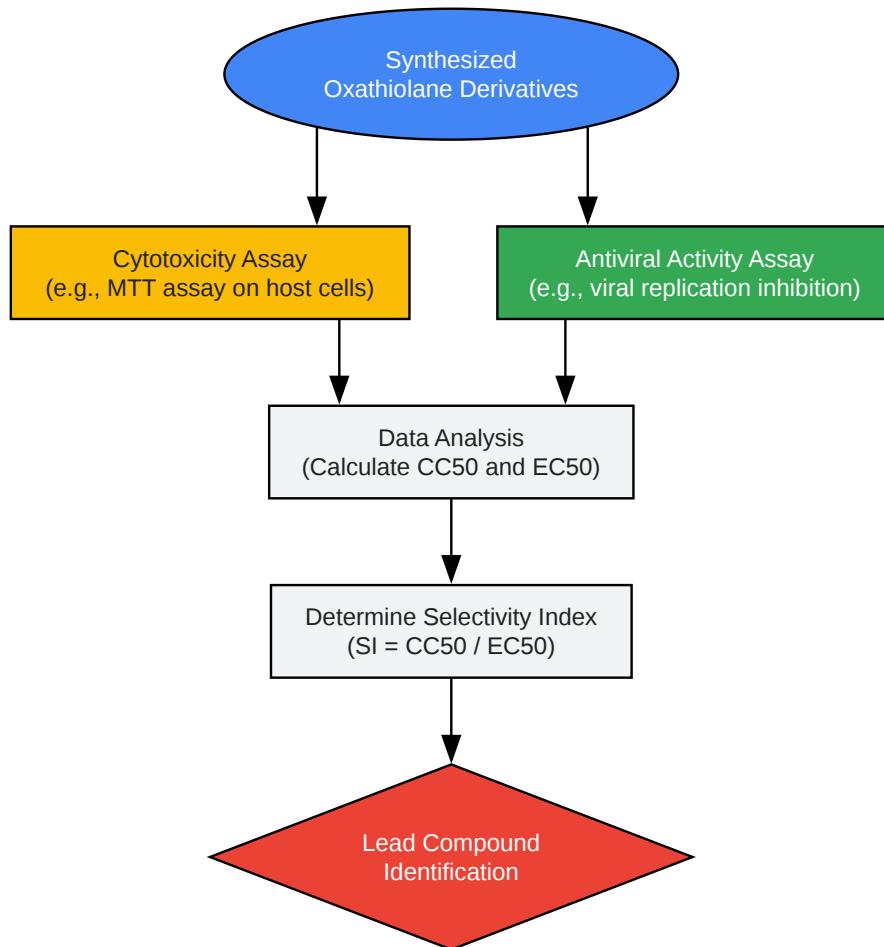

Oxathiolane derivatives, particularly nucleoside analogues, have demonstrated significant biological activity. A prominent example is Lamivudine (3TC), a potent antiviral agent used in the treatment of HIV and Hepatitis B[15][16].

Antiviral Mechanism of Lamivudine

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of viral DNA synthesis[15][16].

- **Intracellular Phosphorylation:** Lamivudine is a prodrug that, upon entering a host cell, is phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP)[15][17].
- **Competitive Inhibition:** 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or polymerase (in HBV)[15][16]. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.
- **Chain Termination:** Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator. The **oxathiolane** ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation[15][16][18].

This selective inhibition of the viral polymerase, with minimal effect on host cell DNA polymerases, contributes to the drug's therapeutic efficacy and favorable safety profile[15].



[Click to download full resolution via product page](#)

Caption: Antiviral mechanism of Lamivudine.

Experimental Workflow for Antiviral Activity Screening

The evaluation of new **oxathiolane** derivatives for antiviral activity typically follows a standardized in vitro screening process.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro antiviral screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Oxathiolane | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Oxathiolane [webbook.nist.gov]
- 3. 1,3-Oxathiolane | C3H6OS | CID 65092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Oxathiolane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Oxathiolane [webbook.nist.gov]
- 6. 1,2-Oxathiolane 2-oxide | C3H6O2S | CID 283800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Oxathiolane 2-oxide | lookchem [lookchem.com]
- 8. 1,2-Oxathiolane, 2,2-dioxide (CAS 1120-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]
- 10. 1,3-Oxathiolane-2-thione | C3H4OS2 | CID 12410473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scilit.com [scilit.com]
- 14. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 15. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 16. Lamivudine - Wikipedia [en.wikipedia.org]
- 17. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Oxathiolanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026401#chemical-and-physical-properties-of-oxathiolanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com